[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid
Description
[5-(3,4-Dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core substituted with a 3,4-dimethoxyphenyl group at position 5 and an acetic acid moiety at position 3. Its molecular formula is C₁₆H₁₄N₂O₅S, with a molecular weight of 346.36 g/mol (CAS: 439140-53-1) .
Properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-22-11-4-3-9(5-12(11)23-2)10-7-24-15-14(10)16(21)18(8-17-15)6-13(19)20/h3-5,7-8H,6H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZYRQGMIPYOAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the 3,4-dimethoxyphenyl group and the acetic acid moiety. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s activity.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could produce a derivative with a different aromatic group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs, emphasizing structural modifications, molecular properties, and biological activities:
Key Observations:
Substituent Impact on Activity: The 3,4-dimethoxyphenyl group in the target compound may enhance electron-donating effects and solubility compared to 4-methylphenyl () or 4-ethylphenyl () analogs. This substitution is critical for interactions with kinase targets, as seen in c-Met inhibitors . Acetic acid or benzoic acid moieties improve water solubility but may reduce cell permeability compared to neutral derivatives like hydrazones () or thiazolidinones ().
Biological Activity Trends: Hydrazone derivatives (e.g., Compound 6) exhibit potent cytotoxicity (IC₅₀: 12.5 µM) due to imine bonds enabling Schiff base formation with biological targets . Thiazolidinones (e.g., Compound 8) show moderate activity, likely due to their ability to mimic endogenous substrates in metabolic pathways . The target compound’s discontinuation () suggests either synthetic challenges or suboptimal efficacy in preliminary assays compared to active analogs.
Synthetic Accessibility: Most analogs are synthesized via condensation reactions (e.g., hydrazine hydrate with aldehydes) or cyclization (e.g., thiourea-mediated thiazole formation) .
Biological Activity
The compound [5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid is a thienopyrimidine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C17H16N2O3S
- Molecular Weight : 328.39 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antitumor Activity :
- Recent studies have indicated that thienopyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. The compound has shown promise in inhibiting cell growth and inducing apoptosis in cancer cells.
- Case Study : A study demonstrated that derivatives of thienopyrimidine were effective against breast cancer cell lines, with IC50 values indicating potent activity at low concentrations .
-
Kinase Inhibition :
- The compound has been explored for its potential as an inhibitor of specific kinases involved in cancer progression, particularly Aurora-A kinase. Kinase inhibitors are crucial in cancer therapy as they target signaling pathways that promote tumor growth and survival.
- Research Findings : In vitro assays revealed that the compound effectively inhibited Aurora-A kinase activity, leading to cell cycle arrest and apoptosis in treated cells .
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Anti-inflammatory Effects :
- Thienopyrimidine derivatives have also been studied for their anti-inflammatory properties. The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
- Mechanism of Action : The anti-inflammatory effects are hypothesized to result from the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.
The biological activity of this compound is primarily mediated through the following mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and promoting mitochondrial dysfunction.
- Cell Cycle Arrest : It interferes with cell cycle progression by inhibiting key regulatory proteins associated with cell division.
- Kinase Pathway Modulation : By inhibiting specific kinases, the compound disrupts signaling pathways that are critical for tumor growth and survival.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
